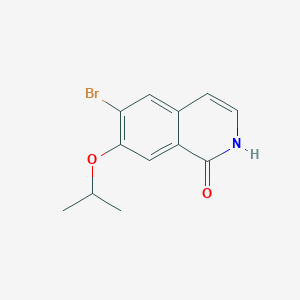

6-Bromo-7-isopropoxyisoquinolin-1(2H)-one

Description

Properties

Molecular Formula |

C12H12BrNO2 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

6-bromo-7-propan-2-yloxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C12H12BrNO2/c1-7(2)16-11-6-9-8(5-10(11)13)3-4-14-12(9)15/h3-7H,1-2H3,(H,14,15) |

InChI Key |

JPIAWMRTTKVUPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C2C=CNC(=O)C2=C1)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 6 Bromo 7 Isopropoxyisoquinolin 1 2h One

Transformations Involving the Bromo Substituent

The bromine atom at the C6 position is a versatile functional handle for a wide array of synthetic transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.

The aryl bromide moiety of 6-Bromo-7-isopropoxyisoquinolin-1(2H)-one is an excellent substrate for various palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C6 position. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orgrsc.orgorganic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C6 position and a terminal alkyne. umb.edu This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. umb.edunih.govresearchgate.net It is a highly efficient method for synthesizing alkynyl-substituted isoquinolinones.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. wikipedia.org It involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This provides a direct route to 6-amino-substituted isoquinolinones. The mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org

| Reaction | Reagents & Conditions | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Toluene, Dioxane) | 6-Aryl/Alkyl-7-isopropoxyisoquinolin-1(2H)-one |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH), Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N), Solvent (e.g., THF, Toluene) | 6-Alkynyl-7-isopropoxyisoquinolin-1(2H)-one |

| Buchwald-Hartwig Amination | Amine (R¹R²NH), Pd catalyst, Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu, Cs₂CO₃), Solvent (e.g., Toluene) | 6-(R¹R²N)-7-isopropoxyisoquinolin-1(2H)-one |

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this compound, several functional groups can act as directed metalation groups (DMGs). harvard.edu

The isopropoxy group at C7 can direct lithiation to the C8 position.

The amide functionality in the pyridinone ring can also direct metalation, potentially to the C5 position.

However, a significant competing reaction for aryl bromides is lithium-halogen exchange. uwindsor.ca When treated with strong organolithium bases like n-butyllithium or t-butyllithium, the bromine atom can be exchanged for lithium, forming a 6-lithioisoquinolinone species. This process is often faster than deprotonation at an ortho position. uwindsor.ca This lithiated intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a new substituent at the C6 position. The choice of base, solvent, and temperature can often be tuned to favor either DoM or lithium-halogen exchange.

The bromo substituent can also participate in radical-mediated reactions. For instance, under specific conditions using radical initiators, the C-Br bond can undergo homolytic cleavage to form an aryl radical, which can then participate in various bond-forming reactions.

Reductive dehalogenation is the process of removing the bromine atom and replacing it with a hydrogen atom. This can be achieved through several methods:

Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a source of hydrogen (e.g., H₂ gas, ammonium (B1175870) formate), the C-Br bond can be hydrogenolyzed.

Metal-Mediated Reduction: Active metals like zinc or tin in the presence of an acid can also effect the reduction.

Hydride Reagents: Treatment with certain hydride reagents can also lead to the replacement of bromine with hydrogen.

This transformation is useful for synthesizing the parent 7-isopropoxyisoquinolin-1(2H)-one scaffold or for removing the bromine after it has served its purpose in directing other reactions.

Derivatization of the 2H-Nitrogen Atom

The nitrogen atom at the 2-position is part of a lactam (a cyclic amide) system. This functionality exhibits characteristic reactivity, allowing for various derivatization reactions. The isoquinolin-1(2H)-one system is an ambident nucleophile, meaning it can react at either the nitrogen or the exocyclic oxygen atom. researchgate.net The regioselectivity of these reactions is often dependent on the specific reagents and conditions employed. researchgate.netnih.gov

Derivatization at the lactam nitrogen is a common strategy for modifying the properties of isoquinolinones.

N-Alkylation: The hydrogen on the lactam nitrogen is weakly acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion can then react with an electrophile, such as an alkyl halide or tosylate, to form an N-alkylated product. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netnih.govnih.gov While N-alkylation is often the major pathway under these conditions, O-alkylation can sometimes occur as a competing side reaction. researchgate.netresearchgate.net

N-Acylation: Acylation of the lactam nitrogen can be achieved using standard acylating agents like acyl chlorides or acid anhydrides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct.

N-Arylation: The introduction of an aryl group at the nitrogen position is most effectively accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for this transformation, utilizing a palladium catalyst with a specialized phosphine ligand to couple the lactam with an aryl halide or triflate. syr.eduwikipedia.org This reaction typically requires a strong base, such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (B84403) (K₃PO₄). organic-chemistry.orglibretexts.org

The formation of an N-oxide at the 2-position of an isoquinolin-1(2H)-one is not a typical transformation. The nitrogen atom in a lactam is part of an amide system, where its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group. nih.govkhanacademy.org This resonance stabilization significantly reduces the nucleophilicity and basicity of the nitrogen atom, making it resistant to oxidation by common reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), which are typically used to form N-oxides from amines or pyridinic nitrogens. mdpi.com

While lactam N-oxides have been studied, they are generally considered high-energy, reactive species and are not formed under standard conditions. mdpi.com Therefore, direct and stable N-oxide formation on the this compound scaffold is highly unlikely. Other nitrogen functionalizations beyond those described in section 3.4.1 are uncommon due to the inherent stability and low nucleophilicity of the lactam nitrogen.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry would be a critical tool for confirming the elemental composition of 6-Bromo-7-isopropoxyisoquinolin-1(2H)-one. The technique's ability to measure mass-to-charge ratios with high precision allows for the determination of a unique elemental formula.

Expected HRMS Data: The theoretical exact mass of this compound (C₁₂H₁₂BrNO₂) can be calculated. The presence of bromine is distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in a characteristic M and M+2 isotopic pattern in the mass spectrum. HRMS analysis would be expected to confirm the calculated mass to within a few parts per million (ppm), unequivocally verifying the elemental formula.

Expected Fragmentation Pattern: In fragmentation analysis, common losses would be anticipated. These could include the loss of the isopropoxy group, the isopropyl group, or cleavage of the isoquinolinone ring system. Analyzing these fragments would provide further structural confirmation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for the complete structural elucidation of this compound in solution.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation

A combination of 1D (¹H and ¹³C) and 2D NMR experiments would be essential for unambiguously assigning all proton and carbon signals.

¹H NMR: Expected signals would include those for the aromatic protons on the isoquinolinone ring, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The chemical shifts and coupling constants would provide information about their electronic environment and spatial relationships.

¹³C NMR: The spectrum would be expected to show distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, and the carbons of the isopropoxy group.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring and the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the isopropoxy group and the isoquinolinone core and for confirming the substitution pattern on the aromatic ring.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Assignments

| Atom Number | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | - | ~160-165 (C=O) | H-8, H-3 |

| 3 | ~6.5-7.0 (d) | ~100-105 | H-4 |

| 4 | ~7.0-7.5 (d) | ~130-135 | H-3, H-5 |

| 5 | ~7.5-8.0 (s) | ~115-120 | H-4 |

| 6 | - | ~118-122 (C-Br) | H-5, H-8 |

| 7 | - | ~150-155 (C-O) | H-8, H-1' |

| 8 | ~7.8-8.2 (s) | ~110-115 | H-5, H-1' |

| 4a | - | ~135-140 | H-4, H-5, H-8 |

| 8a | - | ~125-130 | H-4, H-8 |

| 1' | ~4.5-5.0 (septet) | ~70-75 | H-2' |

| 2' | ~1.3-1.5 (d) | ~20-25 | H-1' |

| NH | ~10-12 (br s) | - | - |

Note: The chemical shifts are estimates based on similar structures and are subject to solvent effects and other experimental conditions.

Solid-State NMR for Polymorphic Studies and Molecular Packing (excluding basic physical properties)

Solid-State NMR (ssNMR) would be employed to study the compound in its crystalline form. This technique can provide valuable information about polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties. ssNMR could distinguish between polymorphs by detecting differences in the chemical shifts and relaxation times of the carbon and nitrogen atoms in the crystal lattice. This would reveal details about the molecular packing and intermolecular interactions in the solid state.

Dynamic NMR for Conformational Analysis and Rotational Barriers

Dynamic NMR (DNMR) studies could be used to investigate the conformational dynamics of the isopropoxy group. By acquiring NMR spectra at different temperatures, it would be possible to study the rotation around the C7-O bond. At low temperatures, this rotation might be slow enough on the NMR timescale to observe distinct signals for the two diastereotopic methyl groups of the isopropoxy moiety. As the temperature is increased, the rate of rotation would increase, leading to a coalescence of these signals into a single doublet. Analysis of these temperature-dependent spectral changes would allow for the calculation of the rotational energy barrier.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Both FT-IR and Raman spectroscopy would provide complementary information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. A strong band around 1650-1680 cm⁻¹ would be indicative of the amide C=O stretch. Bands in the 3100-3300 cm⁻¹ region would correspond to the N-H stretching vibration. C-H stretching vibrations for the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the isopropoxy group would likely be observed in the 1200-1300 cm⁻¹ region. The C-Br stretch would be expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Interactive Data Table: Expected Vibrational Spectroscopy Data

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal |

| N-H Stretch | 3100-3300 | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C=O Stretch (Amide) | 1650-1680 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Strong |

| C-O Stretch (Ether) | 1200-1300 | Medium |

| C-Br Stretch | 500-600 | Strong |

Electronic Spectroscopy (UV-Vis) for Elucidating Conjugation and Electronic Transitions

UV-Vis spectroscopy would provide insights into the electronic structure of the molecule. The conjugated π-system of the isoquinolinone ring would be expected to give rise to characteristic absorption bands in the UV-Vis region. The spectrum would likely show π → π* transitions. The position and intensity of these bands would be influenced by the substituents on the aromatic ring, namely the bromo and isopropoxy groups. Solvatochromism studies, where the spectrum is recorded in solvents of different polarities, could provide further information about the nature of the electronic transitions.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination and Intermolecular Interactions

The definitive three-dimensional arrangement of atoms and the intricate network of intermolecular interactions within the crystal lattice of this compound remain to be elucidated through single-crystal X-ray crystallography. This powerful analytical technique would provide unequivocal evidence of its molecular structure, confirming the connectivity of the isoquinolinone core with the bromo and isopropoxy substituents.

A typical crystallographic study would furnish detailed data tables, including but not limited to, the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and calculated density. Such data for various isoquinoline (B145761) derivatives have been reported, showcasing the diversity in their crystal packing and intermolecular interactions. eurjchem.comsemanticscholar.orgmdpi.com For instance, studies on other substituted quinazolinones have detailed the role of C-H···O, C-H···N, N-H···O hydrogen bonds, as well as C-H···π and C-O···π interactions in the formation of their three-dimensional crystalline networks. nih.govresearchgate.net

The analysis would also involve a thorough examination of bond lengths and angles within the this compound molecule. This would allow for a comparison with standard values and provide insights into any potential steric or electronic effects imposed by the substituents. The planarity of the isoquinolinone ring system and the orientation of the isopropoxy group would be of particular interest.

Without experimental data, any discussion on the specific crystallographic parameters and intermolecular interactions of this compound would be purely speculative. The scientific community awaits the results of future crystallographic studies to fully characterize this compound in the solid state.

Computational and Theoretical Chemistry Studies of 6 Bromo 7 Isopropoxyisoquinolin 1 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can reveal crucial information about the distribution of electrons and the reactivity of 6-Bromo-7-isopropoxyisoquinolin-1(2H)-one.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinolinone ring system, particularly influenced by the electron-donating isopropoxy group. The LUMO, conversely, would likely be distributed across the aromatic system, with significant contributions from the electron-withdrawing bromine atom and the carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.89 |

Note: This data is illustrative and represents typical values for similar heterocyclic compounds.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. youtube.com In this compound, the oxygen atom of the carbonyl group and the oxygen of the isopropoxy group are expected to be regions of high negative electrostatic potential (typically colored red or orange). Conversely, the hydrogen atom attached to the nitrogen and the area around the bromine atom would exhibit a more positive electrostatic potential (colored blue), indicating sites susceptible to nucleophilic attack.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| N | -0.40 |

| Br | -0.15 |

| C (carbonyl) | +0.45 |

Note: This data is illustrative and represents a plausible charge distribution based on the electronegativity of the atoms.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational methods are invaluable for mapping out potential reaction pathways and identifying the transition states involved. For this compound, this could involve studying its synthesis or its reactions with other reagents. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

For instance, in a hypothetical N-alkylation reaction, DFT calculations could be used to model the approach of an alkyl halide. The transition state for this SN2 reaction would show the simultaneous breaking of the halide bond and the formation of the new N-alkyl bond. The calculated activation energy for this transition state would provide a quantitative measure of the reaction's feasibility.

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics Simulations

The presence of the flexible isopropoxy group introduces conformational variability to this compound. Molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited to explore the potential energy surface of the molecule and identify its most stable conformers.

A systematic conformational search would involve rotating the bonds of the isopropoxy group to generate a series of different spatial arrangements. The energy of each conformer would then be calculated to determine their relative stabilities. The results would likely show that steric hindrance between the isopropyl group and the adjacent parts of the isoquinolinone ring plays a crucial role in determining the preferred conformation.

Table 3: Hypothetical Relative Energies of Different Conformers of the Isopropoxy Group

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 180° (anti-periplanar) | 0.00 |

| B | +60° (gauche) | 1.25 |

| C | -60° (gauche) | 1.25 |

Note: This data is illustrative and represents a typical energy profile for a rotating side chain.

Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical correlation between the structural features of a molecule and its chemical properties or behavior. japsonline.comjapsonline.comnih.govresearchgate.net For this compound, a QSPR model could be developed to predict properties such as its reactivity in a particular class of reactions or its interaction with a biological target.

The process involves calculating a set of molecular descriptors for a series of related isoquinolinone derivatives with known experimental data. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices). Statistical methods are then used to build a model that relates these descriptors to the property of interest. Such a model could then be used to predict the behavior of this compound without the need for experimental testing.

Table 4: Hypothetical QSPR Model for Predicting Reaction Rate Constant (log k)

| Descriptor | Coefficient | Value for Target Molecule | Contribution to log k |

|---|---|---|---|

| HOMO Energy | 0.5 | -6.25 | -3.125 |

| Molecular Volume | -0.01 | 250 ų | -2.5 |

| Dipole Moment | 0.2 | 3.5 D | 0.7 |

| Intercept | 1.5 | - | 1.5 |

| Predicted log k | | | -3.425 |

Note: This table illustrates how a QSPR model functions; the descriptors and coefficients are hypothetical.

Role As a Synthetic Intermediate and Precursor in Material and Chemical Sciences

Building Block for the Synthesis of Complex Polycyclic Heterocycles

There is no specific information available in the reviewed scientific literature detailing the use of 6-Bromo-7-isopropoxyisoquinolin-1(2H)-one as a direct building block for the synthesis of complex polycyclic heterocycles. While the isoquinoline (B145761) scaffold is a common motif in medicinal chemistry and natural products, and various synthetic strategies exist for the creation of substituted isoquinoline libraries, the role of this specific compound has not been documented. General methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, offer pathways to diverse isoquinoline derivatives, but their direct application starting from this compound is not described.

Precursor for the Development of Advanced Chemical Scaffolds

Information on the utilization of this compound as a precursor for the development of advanced chemical scaffolds is not present in the available literature. The development of novel chemical scaffolds is a crucial aspect of drug discovery and materials science. However, the specific transformation of this compound into more complex and functionally diverse scaffolds has not been reported.

Applications in Materials Chemistry

There are no documented applications of this compound in materials chemistry, such as its use as a monomer or a component in functional polymers, excluding optical properties. The exploration of novel monomers and functional components is an active area of research in polymer science, but the contribution of this particular isoquinolinone derivative has not been detailed.

Scaffold for Combinatorial Chemistry and High-Throughput Synthesis of Analog Libraries

The use of this compound as a scaffold for combinatorial chemistry and the high-throughput synthesis of analog libraries has not been specifically reported. While general strategies for creating libraries of substituted isoquinolines have been developed to facilitate drug discovery, the application of this compound as a starting point for such libraries is not documented in the scientific literature.

Emerging Research Directions and Future Outlook for 6 Bromo 7 Isopropoxyisoquinolin 1 2h One Chemistry

Green Chemistry Approaches and Sustainable Synthetic Methodologies

The principles of green chemistry are becoming increasingly integral to the synthesis of N-heterocyclic compounds, aiming to reduce environmental impact and improve efficiency. nih.gov Traditional methods for synthesizing isoquinolinones often rely on transition-metal catalysts, harsh conditions, and hazardous solvents, which raise environmental and economic concerns. rsc.org The application of green chemistry to the synthesis of 6-Bromo-7-isopropoxyisoquinolin-1(2H)-one could offer significant advantages over classical protocols.

Key areas of development in the green synthesis of isoquinolinone scaffolds include the use of benign solvents, recyclable catalytic systems, atom-economical reactions, and energy-efficient processes. rsc.org For instance, a mild and convenient synthesis of 3,4-unsubstituted isoquinolones has been developed using ethanol, a biomass-derived solvent, at room temperature, which eliminates the need for stoichiometric external oxidants. chemistryviews.org Other sustainable approaches involve microwave-assisted reactions, solvent-free protocols, and the use of heterogeneous catalysts that can be easily recovered and reused. nih.govresearchgate.net A method for synthesizing isoquinolones from 2-bromobenzonitriles and ketones under neat (solvent-free) conditions using a reusable nanocatalyst demonstrated excellent yields and superior green metrics, such as a low E-factor. rsc.org

Future research for synthesizing this compound could focus on adapting these greener methodologies. This might involve replacing traditional solvents with water or bio-based alcohols, utilizing energy sources like microwave or ultrasound to reduce reaction times and energy consumption, and developing robust, reusable catalysts to minimize waste. tandfonline.com The transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) strategy, which uses alcohols as starting materials and produces only water and hydrogen as byproducts, represents another promising and environmentally benign route for N-heterocycle synthesis. rsc.org

| Approach | Principle | Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Benign Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol. | Reduced toxicity, improved safety, lower disposal costs. | rsc.orgchemistryviews.org |

| Microwave/Ultrasound Assistance | Using alternative energy sources to accelerate reactions. | Shorter reaction times, increased yields, lower energy consumption. | nih.gov |

| Recyclable Catalysts | Employing heterogeneous or magnetically recoverable catalysts. | Reduced catalyst waste, lower cost, simplified purification. | rsc.org |

| Solvent-Free Reactions | Conducting reactions in the absence of a solvent (neat conditions). | Eliminates solvent waste, high reaction concentration, simplified workup. | researchgate.netrsc.org |

| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product. | Minimizes byproduct formation and waste. | rsc.org |

Flow Chemistry and Automated Synthesis for Efficient Production

Flow chemistry, or continuous-flow processing, is a modern synthetic paradigm that is transforming the production of active pharmaceutical ingredients (APIs). mtak.humdpi.com Unlike traditional batch synthesis, flow chemistry involves pumping reagents through tubes and microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netyoutube.com This technology offers enhanced safety, reproducibility, and scalability, making it a highly attractive approach for the efficient production of this compound.

The advantages of flow chemistry are particularly evident in the synthesis of heterocyclic compounds. mtak.huspringerprofessional.de It allows for the safe handling of hazardous reagents and unstable intermediates, improved heat and mass transfer, and the potential to telescope multiple reaction steps into a single, uninterrupted process, thereby avoiding the need for intermediate isolation and purification. mdpi.comyoutube.com For the synthesis of this compound, a multi-step flow process could be designed to improve yields and reduce manual handling.

Furthermore, the integration of automation and machine learning with flow chemistry systems is enabling high-throughput synthesis and rapid reaction optimization. researchgate.netsyrris.comnih.gov Automated flow platforms can perform a series of experiments to explore a wide range of reaction parameters, accelerating the development of optimal synthetic routes. syrris.com This approach could be used to quickly screen conditions for the synthesis of this compound and its derivatives, generating libraries of related compounds for structure-activity relationship (SAR) studies. youtube.comsyrris.com The development of an automated, scalable continuous-flow route would be a significant step towards efficient and cost-effective manufacturing. acs.org

| Feature | Description | Benefit | Reference |

|---|---|---|---|

| Enhanced Safety | Small reaction volumes and better heat dissipation minimize risks associated with exothermic or hazardous reactions. | Safer handling of reactive intermediates and reagents. | mdpi.comyoutube.com |

| Precise Control | Accurate control over temperature, pressure, residence time, and stoichiometry. | Improved reaction selectivity, higher yields, and better reproducibility. | researchgate.net |

| Scalability | Production is scaled by running the system for longer periods, avoiding re-optimization of batch processes. | Seamless transition from laboratory-scale synthesis to larger-scale production. | youtube.com |

| Automation & High-Throughput | Integration with automated systems allows for rapid screening of reaction conditions and library synthesis. | Accelerated process development and drug discovery. | researchgate.netsyrris.com |

| Telescoped Reactions | Multiple synthetic steps are connected in a continuous sequence without intermediate workup. | Reduced waste, time, and resources. | mtak.humdpi.com |

Photoredox and Electrochemistry in Isoquinolinone Synthesis and Functionalization

Visible-light photoredox catalysis and electrochemistry have emerged as powerful and sustainable tools in organic synthesis, offering mild and efficient alternatives to traditional methods. acs.orgmdpi.com These techniques enable the generation of radical intermediates under gentle conditions, facilitating unique chemical transformations that are often difficult to achieve with conventional approaches. researchgate.net Their application in the synthesis and functionalization of the this compound core represents a significant frontier in its chemical development.

Photoredox catalysis utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to activate substrates. acs.org This strategy has been successfully applied to the synthesis of various N-heterocycles, including isoquinolones, through radical-based pathways. mdpi.comresearchgate.netacs.org For example, photoredox-catalyzed reactions can promote C-H functionalization, allowing for the direct introduction of substituents onto the isoquinolinone scaffold without the need for pre-functionalized starting materials. acs.orgnih.gov

Electrochemistry offers a complementary, reagent-free method for generating radical intermediates through anodic oxidation or cathodic reduction. researchgate.net This method avoids the need for chemical oxidants or reductants, aligning with the principles of green chemistry. researchgate.net Electrochemical synthesis has been used to achieve C-H sulfonylation of quinoline (B57606) N-oxides and to construct isoquinoline (B145761) derivatives under mild, metal-free conditions. researchgate.net Both photoredox catalysis and electrochemistry can be used to generate nitrogen-centered radicals, which are key intermediates in many C-N bond-forming reactions used to construct heterocyclic rings. mdpi.com These modern synthetic methods could provide novel routes to this compound or enable its late-stage functionalization to rapidly generate a diverse range of analogs for biological screening.

| Feature | Photoredox Catalysis | Electrochemistry | Relevance to this compound | Reference |

|---|---|---|---|---|

| Activation Method | Visible light absorption by a photocatalyst. | Application of electric potential at an electrode. | Provides alternative energy sources for reaction initiation. | acs.orgresearchgate.net |

| Key Intermediates | Generates radical ions and radicals via Single Electron Transfer (SET). | Generates radical ions and radicals via anodic oxidation or cathodic reduction. | Enables novel bond formations and functionalization pathways. | mdpi.comresearchgate.net |

| Reaction Conditions | Typically very mild (room temperature, low energy light). | Mild, often at room temperature, avoids harsh chemical reagents. | Compatible with complex functional groups, suitable for late-stage modification. | acs.orgresearchgate.net |

| Sustainability | Uses light as a renewable energy source; can reduce need for harsh reagents. | Uses electricity as a "traceless" reagent; avoids stoichiometric chemical oxidants/reductants. | Offers greener synthetic routes with less waste. | mdpi.comresearchgate.net |

Chemoinformatics and Data-Driven Discovery in Isoquinolinone Research

Chemoinformatics is an interdisciplinary field that uses computational methods to analyze chemical and biological data, accelerating the drug discovery process. nih.gov For a molecule like this compound, chemoinformatics and data-driven approaches can be instrumental in predicting its properties, optimizing its structure, and identifying new therapeutic opportunities.

A key application is the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By building a QSAR model for a set of isoquinolinone analogs, researchers can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govjapsonline.com Such models have been successfully used to identify structural features that improve the antibacterial activity of pyrimido-isoquinolin-quinones. nih.gov

In addition to QSAR, other chemoinformatic tools like molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are crucial. Molecular docking can predict how this compound might bind to specific biological targets, providing insights into its potential mechanism of action. researchgate.netnih.gov In silico ADMET screening helps to computationally filter out compounds with poor pharmacokinetic properties or potential toxicity early in the discovery pipeline, saving significant time and resources. nih.gov These computational methods, combined with growing databases of chemical and biological information, enable a data-driven approach to rationally design novel isoquinolinone derivatives with enhanced efficacy and better drug-like properties. mdpi.com

| Tool/Method | Application | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| QSAR | Predicting biological activity based on chemical structure. | Guides the design of new derivatives with improved potency. | nih.govjapsonline.com |

| Molecular Docking | Simulating the binding of a molecule to a biological target. | Helps identify potential protein targets and elucidates mechanism of action. | researchgate.net |

| Virtual Screening | Computationally searching large compound libraries for potential hits. | Identifies novel isoquinolinone scaffolds with desired activities. | nih.gov |

| ADMET Prediction | Predicting pharmacokinetic and toxicity properties. | Prioritizes compounds with favorable drug-like properties for synthesis and testing. | nih.gov |

| Pharmacophore Modeling | Identifying essential structural features for biological activity. | Provides a 3D template for designing new active molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.